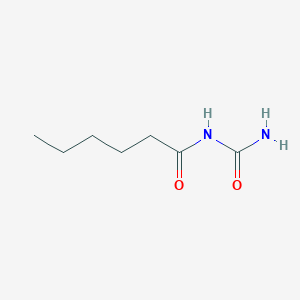
n-Carbamoylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Carbamoylhexanamide is an organic compound with the molecular formula C7H14N2O2 It is a derivative of hexanamide, where a carbamoyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoylhexanamide typically involves the reaction of hexanamide with a carbamoylating agent. One common method is the nucleophilic addition of hexanamide to a carbamoyl chloride under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the carbamoylation process, often involving elevated temperatures and pressures to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
n-Carbamoylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted carbamoylhexanamides depending on the nucleophile used.
Scientific Research Applications
n-Carbamoylhexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of n-Carbamoylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- n-Carbamoylbutanamide
- n-Carbamoylpentanamide
- n-Carbamoylheptanamide
Uniqueness
n-Carbamoylhexanamide is unique due to its specific chain length and the presence of the carbamoyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
14299-58-2 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-carbamoylhexanamide |
InChI |
InChI=1S/C7H14N2O2/c1-2-3-4-5-6(10)9-7(8)11/h2-5H2,1H3,(H3,8,9,10,11) |
InChI Key |
OAOMJSRSTBTISX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




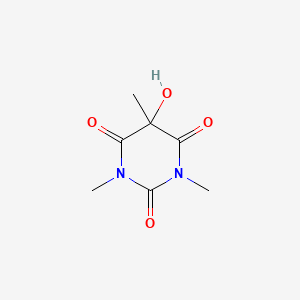

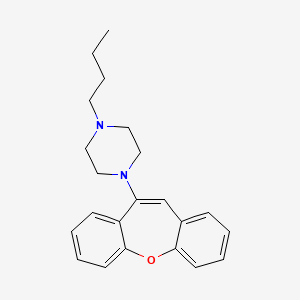
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
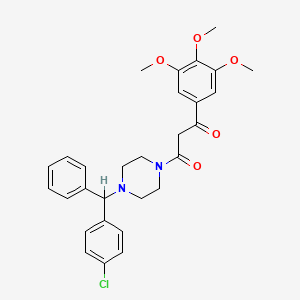
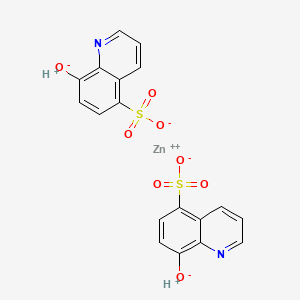
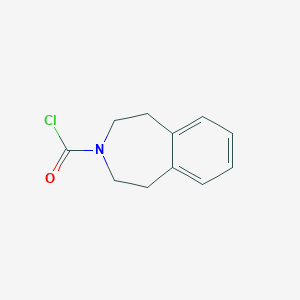
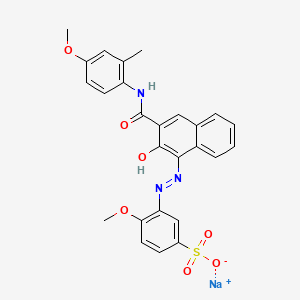
![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
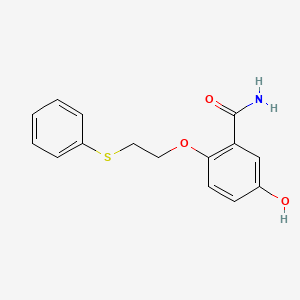
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
